N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-1,3-thiazole, isopropylamine, thiophene, and pyrazolopyridine derivatives. Common synthetic routes may involve:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of the thiazole, isopropyl, and thiophene groups through substitution reactions.
Coupling reactions: Formation of the carboxamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules that include the thiazole ring, which may have similar biological activities.
Carboxamide derivatives: Compounds with the carboxamide functional group, which can influence their pharmacokinetic properties.
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H17N5OS2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5OS2/c1-10(2)23-16-13(8-19-23)12(7-14(21-16)15-5-4-6-25-15)17(24)22-18-20-11(3)9-26-18/h4-10H,1-3H3,(H,20,22,24) |
InChI Key |
CPUKABYSQCLIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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